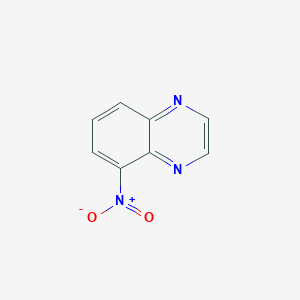
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one, also known as BH4, is an essential cofactor for several enzymes involved in various biochemical pathways. It plays a crucial role in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the production of nitric oxide, which is important for cardiovascular health.
作用机制
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one acts as a cofactor for several enzymes involved in various biochemical pathways. It is required for the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one also plays a role in the production of nitric oxide, which is important for cardiovascular health. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one is involved in the metabolism of phenylalanine, an essential amino acid.
生化和生理效应
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has several biochemical and physiological effects. It improves endothelial function by increasing nitric oxide production, reducing oxidative stress, and decreasing inflammation. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one also plays a role in neurotransmitter synthesis, which affects mood, behavior, and cognition. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been shown to improve insulin sensitivity and glucose metabolism, which is important for diabetes management.
实验室实验的优点和局限性
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has several advantages for lab experiments, including its stability and availability. It can be synthesized through chemical methods or microbial fermentation, making it readily available for research. However, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be expensive, and its effects can be difficult to measure due to its involvement in multiple biochemical pathways.
未来方向
There are several future directions for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one research. It has potential therapeutic applications for cardiovascular diseases, neurological disorders, and diabetes. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one may have applications in cancer therapy, as it has been shown to inhibit tumor growth in animal models. Further research is needed to determine the optimal dosage and delivery methods for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in these applications. Additionally, the role of 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in other biochemical pathways and its potential interactions with other compounds should be further explored.
In conclusion, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one is an essential cofactor involved in various biochemical pathways. It has potential therapeutic applications for cardiovascular diseases, neurological disorders, and diabetes. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be synthesized through chemical methods or microbial fermentation and has several advantages for lab experiments. Further research is needed to determine the optimal dosage and delivery methods for 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one in these applications and to explore its role in other biochemical pathways.
合成方法
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of dihydropteridine with an amino acid, followed by oxidation and hydrolysis. Microbial fermentation involves the use of microorganisms, such as Escherichia coli, to produce 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one through a series of enzymatic reactions. Both methods have been used to produce 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one for scientific research.
科学研究应用
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been extensively studied for its role in various biochemical pathways and its potential therapeutic applications. It has been shown to improve endothelial function and reduce oxidative stress, making it a potential treatment for cardiovascular diseases. 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has also been studied for its role in neurological disorders, such as Parkinson's disease and autism spectrum disorder. Additionally, 2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
属性
CAS 编号 |
15998-21-7 |
|---|---|
产品名称 |
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-1H-pteridin-4-one |
分子式 |
C19H19N5O2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-amino-4a-hydroxy-5-methyl-6,7-diphenyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C19H19N5O2/c1-24-15(13-10-6-3-7-11-13)14(12-8-4-2-5-9-12)21-16-19(24,26)17(25)23-18(20)22-16/h2-11,14-15,26H,1H3,(H3,20,21,22,23,25) |
InChI 键 |
GNTFSCOBHQWKFM-UHFFFAOYSA-N |
手性 SMILES |
CN1C(C(N=C2C1(C(=O)N=C(N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(C(N=C2C1(C(=O)NC(=N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CN1C(C(N=C2C1(C(=O)N=C(N2)N)O)C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
2,4a,5,6,7,8-Hexahydro-4a-hydroxy-2-imino-5-methyl-6,7-diphenylpteridin-4(3H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



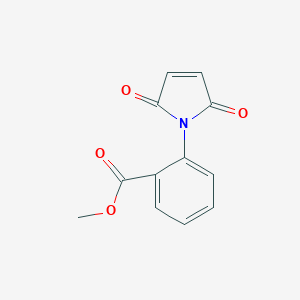
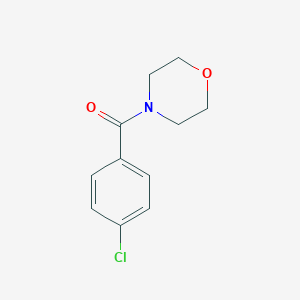
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
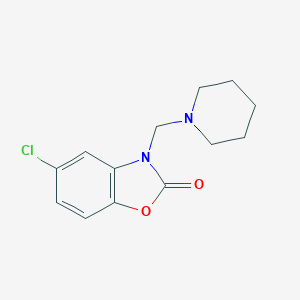
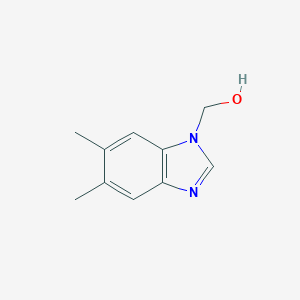
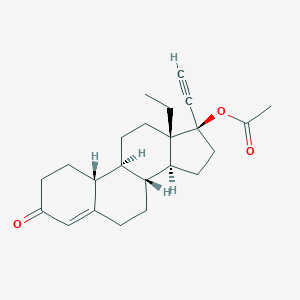
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
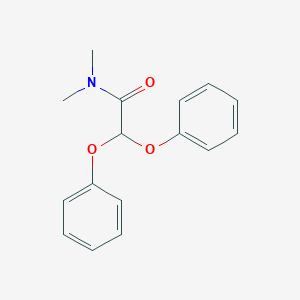
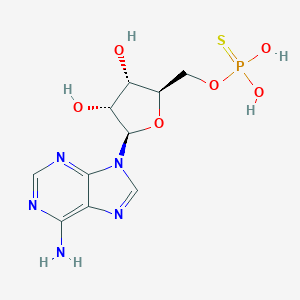
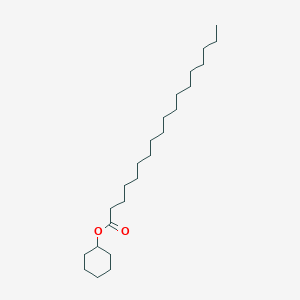

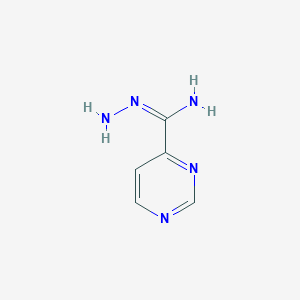
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
